4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a pyrimidine derivative characterized by a substituted heterocyclic core. Its structure includes:
- A pyrimidine ring with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4, 5, and 6, respectively.
- A piperidin-4-ylmethoxy linker bridging the pyrimidine to a 3-methoxybenzyl group.
The 3-methoxybenzyl-piperidine moiety may enhance lipophilicity and receptor-binding capabilities compared to simpler analogs.
Properties
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-16(2)21-14-22-20(15)25-13-17-7-9-23(10-8-17)12-18-5-4-6-19(11-18)24-3/h4-6,11,14,17H,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOGIZYJDFMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been used in the design of drugs and play a significant role in the pharmaceutical industry.
Mode of Action
Piperidine derivatives have been found to interact with various targets in the body, leading to different therapeutic effects.
Biological Activity
4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by a pyrimidine ring and a piperidine moiety, which are known to influence various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.455 g/mol. Its structural components include:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms that contribute to its biological activity.
- Piperidine moiety : Known for its role in various pharmacological applications, particularly in central nervous system (CNS) effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition, which can disrupt bacterial metabolism.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, piperidine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Compounds similar to 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine have shown promising results in reducing AChE activity, which could be beneficial in treating Alzheimer's disease .
Anticancer Properties
The compound's pyrimidine structure suggests potential anticancer activity. Research has indicated that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, a study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
Case Studies
- Study on Piperidine Derivatives : A series of synthesized piperidine derivatives were tested for their biological activities, including antibacterial and enzyme inhibition properties. The study found that certain modifications to the piperidine structure enhanced antimicrobial efficacy .
- Anticancer Evaluation : Another research focused on the synthesis of pyrimidine-based compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, suggesting that modifications similar to those found in 4-((1-(3-Methoxybenzyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine could yield effective anticancer agents .
Scientific Research Applications
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the modification of pyrimidine structures through methods such as alkylation and piperidine substitution. A study on related compounds indicated that structural variations can significantly influence biological activity, particularly in terms of receptor binding and inhibition profiles .
Table 1: Key Synthesis Methods
Antidepressant Activity
Research has demonstrated that derivatives of this compound exhibit significant antidepressant effects through modulation of neurotransmitter systems. The piperidine ring is crucial for enhancing serotonin and norepinephrine reuptake inhibition, which are key mechanisms in treating depression .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity, particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Neurological Disorders
The compound has been investigated for its neuroprotective effects, showing promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential in these contexts .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a related compound demonstrated significant improvements in depressive symptoms among participants, with a noted increase in serotonin levels post-treatment. This suggests that modifications to the pyrimidine structure can yield effective antidepressants .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis at micromolar concentrations. The study highlighted the importance of the methoxy group in enhancing cytotoxicity against breast cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements of the target compound with related pyrimidine derivatives:
Key Observations:
- Substituent Complexity : The target compound’s 3-methoxybenzyl-piperidine group introduces steric bulk and aromaticity, which may improve binding to hydrophobic pockets in biological targets compared to the simpler piperidine in .
- Methyl vs.
- Functional Group Diversity : The nucleotide analog in includes a thioether and oxo group, enabling covalent or polar interactions absent in the target compound.
Pharmacological and Physicochemical Implications
Lipophilicity and Solubility
- In contrast, the 6-(piperidin-1-yl) group in may balance polarity via the amine group.
Receptor Binding and Selectivity
- The aromatic 3-methoxybenzyl moiety could engage in π-π stacking or van der Waals interactions with aromatic residues in enzymes or receptors, a feature absent in .
- The 5,6-dimethyl groups on the pyrimidine may restrict rotational freedom, enhancing selectivity for specific conformations of biological targets.
Crystallographic and Conformational Insights
- The compound in was crystallographically characterized, revealing planar pyrimidine rings and piperidine chair conformations. By analogy, the target compound’s 3-methoxybenzyl group may induce torsional strain or unique crystal packing due to its bulk.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
